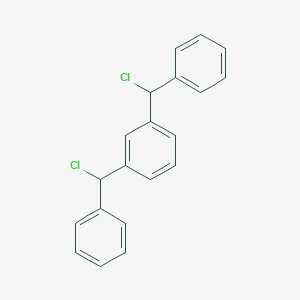
1,3-Bis(alpha-chlorobenzyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(alpha-chlorobenzyl)benzene, also known as 1,3-bis(chloromethyl)benzene, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(alpha-chlorobenzyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions
1,3-Bis(alpha-chlorobenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation Reactions: Major products are benzaldehyde derivatives.
Reduction Reactions: The primary products are methyl-substituted benzene derivatives.
科学研究应用
1,3-Bis(alpha-chlorobenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and specialty chemicals.
作用机制
The mechanism of action of 1,3-bis(alpha-chlorobenzyl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
相似化合物的比较
Similar Compounds
1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups at the 1 and 4 positions.
1,2-Bis(chloromethyl)benzene: Chloromethyl groups at the 1 and 2 positions.
Benzyl chloride: Contains a single chloromethyl group attached to the benzene ring.
Uniqueness
1,3-Bis(alpha-chlorobenzyl)benzene is unique due to the positioning of the chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. The 1,3-substitution pattern allows for specific interactions and applications that are distinct from its isomers .
属性
CAS 编号 |
647375-38-0 |
|---|---|
分子式 |
C20H16Cl2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
1,3-bis[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H16Cl2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14,19-20H |
InChI 键 |
ULPXGJOHKPZOAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


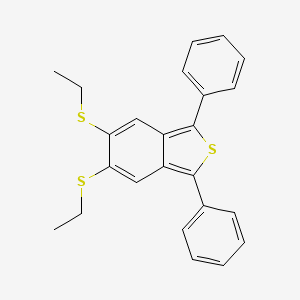
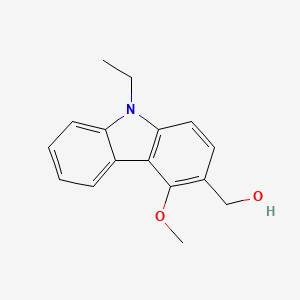
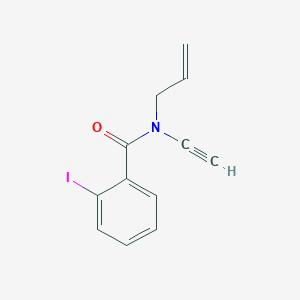
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
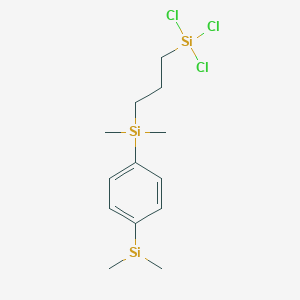
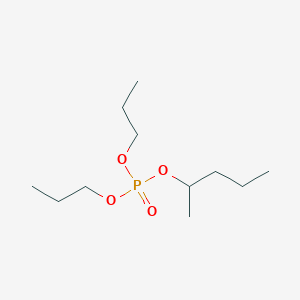
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
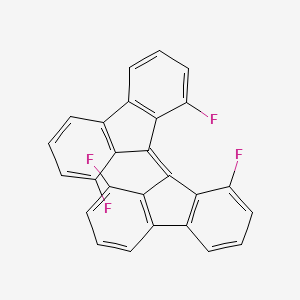

![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
